Levoleucovorin calcium
Overview
Description
Synthesis Analysis
Levoleucovorin calcium is synthesized through a series of chemical reactions starting from certain precursor compounds. The synthesis process involves complex chemical methodologies to achieve the desired stereochemical configuration and purity required for medical applications. However, specific details on the synthesis steps are proprietary and not widely disclosed in public scientific literature.
Molecular Structure Analysis
Levoleucovorin calcium is the calcium salt form of Levoleucovorin, which is a reduced form of folate. Its molecular structure is characterized by the presence of multiple functional groups, including carboxyl groups and a pterin ring, contributing to its complex chemical behavior and biological activity. The calcium ion plays a crucial role in stabilizing the molecule, enhancing its solubility, and facilitating its interaction with biological systems.
Chemical Reactions and Properties
Levoleucovorin calcium participates in various chemical reactions, particularly in the metabolic pathways where it acts as a carrier of one-carbon groups. It is involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. The compound's reactivity is significantly influenced by its molecular structure, particularly the presence of reactive functional groups that can undergo transformations under physiological conditions.
Physical Properties Analysis
The physical properties of Levoleucovorin calcium, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. It is typically formulated as an injectable solution, where its solubility in water and physiological fluids is of paramount importance. The compound's stability is also critical, as it must maintain its integrity and efficacy during storage and upon administration.
Chemical Properties Analysis
The chemical properties of Levoleucovorin calcium, including its acidity, basicity, and reactivity with other chemical agents, are essential for understanding its behavior in biological systems and its interaction with other compounds during therapy. Its role as a folate analogue means it can participate in one-carbon transfer reactions, which are vital for nucleic acid synthesis and various metabolic processes.
- You Qidong's study on Levoleucovorin calcium injection discusses its physical activity and mechanism of action in the adjuvant treatment of cancer (You Qidong, 2010).
- A study by Kate Traynor on the FDA approval of Levoleucovorin provides insights into its regulatory history and initial applications (Kate Traynor, 2008).
Scientific Research Applications
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Counteracting the Toxic Effects of Methotrexate
- Application : Levoleucovorin actively competes with methotrexate for transport sites, displaces methotrexate from intracellular binding sites, and restores active folate stores required for DNA/RNA synthesis .
- Method : Levoleucovorin is administered after high-dose methotrexate treatment. It competes with methotrexate for transport sites and displaces it from intracellular binding sites .
- Results : The administration of levoleucovorin restores active folate stores required for DNA/RNA synthesis, thereby reducing the toxic effects of methotrexate .
-
Enhancing the Activity of Fluorouracil
- Application : Levoleucovorin stabilizes the binding of 5-dUMP and thymidylate synthetase, enhancing the activity of fluorouracil .
- Method : Levoleucovorin is administered in conjunction with 5-fluorouracil. It stabilizes the binding of 5-dUMP and thymidylate synthetase .
- Results : The administration of levoleucovorin enhances the activity of fluorouracil, a drug used in the treatment of cancer .
-
Treatment of Advanced Metastatic Colorectal Cancer
- Application : Levoleucovorin is used with 5-fluorouracil in palliative treatment of advanced metastatic colorectal cancer .
- Method : Levoleucovorin is administered in combination with 5-fluorouracil as part of a chemotherapy regimen .
- Results : The combination of levoleucovorin and 5-fluorouracil has been shown to be effective in the palliative treatment of advanced metastatic colorectal cancer .
-
Rescue Therapy in Osteosarcoma
- Application : Levoleucovorin is used as a rescue therapy in patients with osteosarcoma treated with high-dose methotrexate .
- Method : Levoleucovorin is administered as soon as possible after an inadvertent methotrexate overdosage. The recommended dosage is 7.5 mg, or approximately 5 mg/m2, administered every six hours until the patient’s serum methotrexate level is less than 10−8 M .
- Results : Levoleucovorin administration can effectively reduce the toxic effects of high-dose methotrexate therapy in patients with osteosarcoma .
-
Reducing Toxicity of Folic Acid Antagonists Overdosage
- Application : Levoleucovorin is used to diminish the toxicity associated with inadvertent overdosage of folic acid antagonists .
- Method : Levoleucovorin is administered after an inadvertent overdosage of folic acid antagonists. The recommended dosage is 7.5 mg, or approximately 5 mg/m2, administered every six hours until the patient’s serum methotrexate level is less than 10−8 M .
- Results : Levoleucovorin administration can effectively reduce the toxic effects of folic acid antagonists overdosage .
- Treatment of Megaloblastic Anemia
- Application : Levoleucovorin is used in the treatment of megaloblastic anemia due to folate deficiency .
- Method : Levoleucovorin is administered as an injection. The recommended dosage is 7.5 mg, or approximately 5 mg/m2, administered every six hours until the patient’s serum methotrexate level is less than 10−8 M .
- Results : Levoleucovorin administration can effectively treat megaloblastic anemia caused by folate deficiency .
Safety And Hazards
Levoleucovorin calcium is non-hazardous in accordance with international standards for workplace safety8. However, due to the calcium content of the levoleucovorin solution, it should be injected no more than 16 mL (160 mg of levoleucovorin) intravenously per minute9.
Future Directions
Levoleucovorin calcium is currently used in combination with certain chemotherapy drugs to enhance their ability to kill cancer cells or to lessen their harmful side effects10. However, there are no specific future directions mentioned in the retrieved papers.
Please note that this information is based on the available resources and may not include the most recent research or developments.
properties
IUPAC Name |
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUAALJSMIVURS-QNTKWALQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21CaN7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045564 | |
Record name | Calcium (6S)-folinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levoleucovorin calcium | |
CAS RN |
80433-71-2 | |
Record name | Calcium (6S)-folinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOLEUCOVORIN CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778XL6VBS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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